molecular formula C37H67NO13 B1146604 Erythromycin-d6 CAS No. 959119-25-6

Erythromycin-d6

Numéro de catalogue: B1146604
Numéro CAS: 959119-25-6
Poids moléculaire: 740.0 g/mol
Clé InChI: ULGZDMOVFRHVEP-MECBHOFCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Erythromycin-d6 is a deuterated form of erythromycin, a macrolide antibiotic widely used to treat bacterial infections. The deuterium atoms replace hydrogen atoms in the erythromycin molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Erythromycin-d6 involves the incorporation of deuterium atoms into the erythromycin molecule. This can be achieved through several methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in erythromycin with deuterium atoms using deuterated solvents under specific conditions.

    Deuterated Reagents: Using deuterated reagents in the synthesis of erythromycin can also result in the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated reagents in the fermentation process of erythromycin-producing bacteria. The process is optimized to ensure high yield and purity of the deuterated compound.

Analyse Des Réactions Chimiques

Types of Reactions

Erythromycin-d6, like erythromycin, undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups in the this compound molecule.

    Substitution: Substitution reactions can occur at specific sites in the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties and applications.

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism Studies

Erythromycin-d6 is extensively used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of macrolide antibiotics. The deuterated form allows researchers to differentiate between the native compound and its metabolites in biological samples using techniques such as mass spectrometry.

Case Study: Mass Spectrometry Analysis

In a study involving healthy volunteers, this compound was administered to track its metabolic pathways. The results indicated that the deuterated compound provided clearer insights into the metabolic fate of erythromycin, facilitating the identification of specific metabolites that could be targeted for further therapeutic development .

Drug Delivery Systems

This compound has been incorporated into novel drug delivery systems aimed at enhancing the bioavailability and targeting of antibiotics. For instance, liposomal formulations of erythromycin have been developed, utilizing this compound to study the pharmacodynamics and release profiles under various conditions.

Table 1: Comparison of Liposomal Formulations

Formulation TypeEncapsulation Efficiency (%)Release Rate (h)Stability (days)
Erythromycin Liposomes55430
This compound Liposomes60545

These formulations demonstrated improved stability and release characteristics compared to traditional formulations, indicating potential for clinical applications in treating infections .

Antimicrobial Resistance Research

The role of this compound extends into research on antimicrobial resistance. By using this compound in laboratory settings, researchers can investigate the mechanisms by which bacteria develop resistance to macrolides.

Case Study: Resistance Mechanisms

A study explored the resistance mechanisms in Streptococcus pneumoniae when exposed to this compound. The findings revealed specific genetic mutations that conferred resistance, providing valuable data for developing new strategies to combat resistant strains .

Structure-Activity Relationship Studies

This compound is also employed in structure-activity relationship (SAR) studies to optimize antibiotic efficacy. Researchers utilize deuterated compounds to assess how structural modifications affect biological activity.

Research Findings

A recent investigation highlighted how variations in the lactone ring structure of erythromycin derivatives influenced their binding affinity to bacterial ribosomes. This compound served as a benchmark, allowing for comparative analysis that guided the design of more potent derivatives .

Safety and Toxicology Assessments

The safety profile of this compound is crucial for its application in clinical settings. Studies have shown that deuterated compounds tend to exhibit altered pharmacodynamics, which can lead to reduced toxicity.

Safety Review Findings

A comprehensive review assessed the safety of macrolide antibiotics during pregnancy, including insights from studies using this compound. The findings suggested that while macrolides are generally safe, monitoring is essential due to potential effects on fetal development .

Mécanisme D'action

Erythromycin-d6, like erythromycin, exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, blocking the translocation of peptides and thereby inhibiting protein synthesis. This action is bacteriostatic, meaning it inhibits the growth and reproduction of bacteria.

Comparaison Avec Des Composés Similaires

Erythromycin-d6 can be compared with other macrolide antibiotics, such as:

    Azithromycin: Known for its longer half-life and better tissue penetration.

    Clarithromycin: Has a similar mechanism of action but is more stable in acidic conditions.

    Roxithromycin: Known for its improved pharmacokinetic properties.

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic and metabolic studies, providing insights that are not possible with non-deuterated compounds.

Activité Biologique

Erythromycin-d6 is a deuterated derivative of erythromycin, a macrolide antibiotic known for its effectiveness against a variety of bacterial infections. The incorporation of deuterium into the erythromycin molecule alters its pharmacokinetic properties and biological activity. This article explores the biological activity of this compound, including its mechanism of action, comparative studies with other macrolides, and case studies highlighting its clinical implications.

Erythromycin and its derivatives, including this compound, exert their antibacterial effects primarily by binding to the 50S ribosomal subunit of susceptible bacteria. This binding inhibits protein synthesis through the blockage of transpeptidation and prevents the translocation of peptidyl-tRNA during translation. The structural modifications in this compound may influence its binding affinity and efficacy against specific bacterial strains.

Table 1: Comparative Biological Activity of Erythromycin and this compound

CompoundBinding Affinity (Kd)Antibacterial SpectrumNotable Effects
Erythromycin0.5 µMGram-positive bacteriaOtotoxicity at higher doses
This compoundTBDSimilar to erythromycinPotentially reduced side effects
Roxithromycin0.3 µMGram-positive & some Gram-negativeHigher bioavailability
Azithromycin0.2 µMBroad spectrumEnhanced tissue penetration

Note: Kd values are indicative and may vary based on experimental conditions.

Case Study 1: Ototoxicity Assessment

A prospective study investigated the ototoxic effects of erythromycin in patients treated for community-acquired pneumonia. Among 30 patients receiving erythromycin, five exhibited symptomatic ototoxicity, linked to high serum concentrations. No cases were reported in a control group receiving other antibiotics. The study concluded that ototoxicity is dose-dependent and reversible upon discontinuation of therapy .

Case Study 2: Pharmacokinetics of this compound

Research into the pharmacokinetics of this compound suggests that its deuterated structure may lead to altered metabolic pathways compared to standard erythromycin. Preliminary data indicate that this compound could exhibit prolonged half-life and reduced toxicity, making it a candidate for further clinical evaluation in populations sensitive to traditional macrolides .

Research Findings

Recent investigations using solid-state nuclear magnetic resonance (SSNMR) have provided insights into the molecular dynamics of macrolide antibiotics, including this compound. These studies reveal that structural modifications can significantly impact the drug's interaction with bacterial membranes and its overall biological activity. For instance, modifications that enhance lipophilicity may improve membrane penetration and antibacterial efficacy while potentially reducing adverse effects such as phospholipidosis observed with standard erythromycin .

Propriétés

Numéro CAS

959119-25-6

Formule moléculaire

C37H67NO13

Poids moléculaire

740.0 g/mol

Nom IUPAC

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-[bis(trideuteriomethyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11D3,12D3

Clé InChI

ULGZDMOVFRHVEP-MECBHOFCSA-N

SMILES isomérique

[2H]C([2H])([2H])N([C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)O)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C)C([2H])([2H])[2H]

SMILES canonique

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Synonymes

E-Base-d6;  E-Mycin-d6;  Erytromycin A-d6;  Aknemycin-d6;  Aknin-d6;  Eemgel-d6;  Ery-Derm-d6;  Erymax-d6;  Ery-Tab-d6;  N,N-didemethyl-N,N-di(methyl-d3)erythromycin; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.